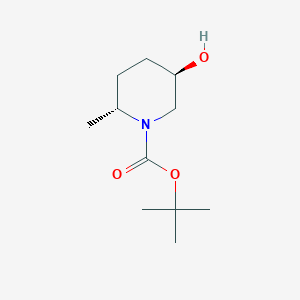

tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate

Vue d'ensemble

Description

tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl group into the piperidine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like trifluoroacetic acid to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient and sustainable synthesis process compared to traditional batch methods . The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and reduced waste.

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxy group makes it susceptible to oxidation reactions, while the tert-butyl group can participate in substitution reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts like trifluoroacetic acid .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Applications De Recherche Scientifique

Drug Development

tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate serves as a valuable building block in the synthesis of various drug candidates. Its chiral structure allows for the creation of enantiopure compounds, which are essential for achieving desired pharmacological effects while minimizing side effects.

Notable Applications :

- CNS-targeting drugs : The compound has been explored for its potential to modulate neurotransmitter systems due to its piperidine framework. This makes it relevant in developing treatments for neurological disorders.

Synthesis of Bioactive Molecules

The compound is utilized in synthesizing other biologically active compounds, particularly those that inhibit protein tyrosine kinases, which play critical roles in cancer signaling pathways.

Case Studies :

- Research indicates that derivatives of this compound have shown promise in inhibiting specific kinases associated with various cancers, highlighting its potential as a lead compound in anticancer drug discovery.

Organic Synthesis

Due to its functional groups and stereochemistry, this compound is employed as a reagent or intermediate in organic synthesis processes.

Synthetic Pathways :

- The compound can be synthesized through several methods involving the functionalization of piperidine derivatives or through multi-step synthetic routes that incorporate various chemical transformations.

Mécanisme D'action

The mechanism of action of tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target molecules, while the tert-butyl group can influence the compound’s steric properties and reactivity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate include other piperidine derivatives such as tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxamide and this compound methyl ester .

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of both the hydroxy and tert-butyl groups, along with the (2R,5R) configuration, gives it distinct chemical and biological properties compared to other similar compounds .

Activité Biologique

Chemical Identity:

- IUPAC Name: tert-butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate

- CAS Number: 1431473-05-0

- Molecular Formula: CHNO

- Molecular Weight: 215.29 g/mol

- Purity: 97%

This compound is a piperidine derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in the body. Research indicates that compounds of this class may exhibit:

- Neuroprotective Effects: Potential modulation of neurotransmitter systems, which could be beneficial in neurodegenerative diseases.

- Anti-inflammatory Properties: Inhibition of pro-inflammatory cytokines and pathways, suggesting a role in treating inflammatory conditions.

Case Studies and Research Findings

-

Neuroprotective Studies:

- A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar piperidine derivatives. It was found that modifications at the hydroxyl and carboxylate positions significantly enhanced neuroprotective properties against oxidative stress in neuronal cell lines .

- Anti-inflammatory Activity:

- Pharmacokinetics:

Comparative Biological Activity Table

Propriétés

IUPAC Name |

tert-butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIXYMAYESKVIK-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.